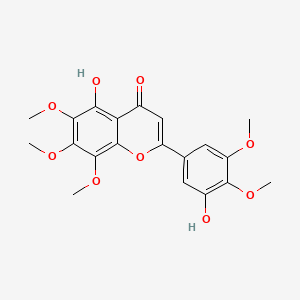

Gardenin C

Description

Properties

CAS No. |

29550-05-8 |

|---|---|

Molecular Formula |

C20H20O9 |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7,8-trimethoxychromen-4-one |

InChI |

InChI=1S/C20H20O9/c1-24-13-7-9(6-11(22)16(13)25-2)12-8-10(21)14-15(23)18(26-3)20(28-5)19(27-4)17(14)29-12/h6-8,22-23H,1-5H3 |

InChI Key |

FWJPIXFUGYRDQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Gardenin C: A Technical Guide to Natural Sources, Extraction, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardenin C, a polymethoxyflavone, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biological activities and potential cellular signaling pathways. This document synthesizes available data to serve as a foundational resource for researchers and professionals in drug discovery and development.

Natural Sources of this compound

This compound has been identified in a select number of plant species. The primary documented natural sources include:

-

Tamarix dioica : A species of tamarisk known for its presence in various traditional medicinal systems.

-

Murraya paniculata : Commonly known as orange jasmine, this plant is recognized for its aromatic leaves and traditional uses.[1]

-

Gardenia lucida : A species of Gardenia from which a number of flavonoids, including this compound, have been isolated.

While these are the confirmed sources, related polymethoxyflavones, such as Gardenin A, have been isolated from other species of the Gardenia genus, including Gardenia jasminoides and Gardenia resinifera, as well as from Psiadia punctulata. This suggests that other plants within these genera may also serve as potential, yet unconfirmed, sources of this compound.

Table 1: Confirmed Natural Sources of this compound

| Plant Species | Family | Common Name |

| Tamarix dioica | Tamaricaceae | Ghaz, Khagal |

| Murraya paniculata | Rutaceae | Orange Jasmine |

| Gardenia lucida | Rubiaceae | - |

Extraction and Isolation Methodologies

Detailed experimental protocols for the extraction and isolation of this compound are not extensively documented in publicly available literature. However, based on standard phytochemical practices for flavonoids and methodologies reported for the source plants and related compounds like Gardenin A, a general workflow can be proposed.

General Extraction Principles

The extraction of flavonoids like this compound typically involves the use of organic solvents of varying polarities to separate the compound of interest from the plant matrix. The choice of solvent is critical and is often determined empirically to maximize the yield of the target compound.

Proposed Experimental Protocol for Extraction and Isolation of this compound

This proposed protocol is a composite based on general flavonoid extraction techniques and methods used for the source plants.

1. Plant Material Preparation:

- Collect fresh plant material (leaves, stems, or flowers) from a confirmed natural source.

- Air-dry the plant material in the shade to prevent degradation of phytochemicals by direct sunlight.

- Grind the dried plant material into a coarse powder to increase the surface area for solvent extraction.

2. Solvent Extraction:

- Perform a successive solvent extraction using solvents of increasing polarity. A common sequence is hexane, followed by chloroform, and then methanol. This allows for the separation of compounds based on their solubility.

- Maceration: Soak the powdered plant material in the selected solvent (e.g., methanol) for a period of 24-72 hours with occasional agitation.

- Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus, which continuously percolates fresh solvent through the plant material.

- Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

- Subject the crude extract to column chromatography for fractionation. A silica gel stationary phase is commonly used.

- Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

- Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound. A reference standard of this compound would be ideal for this purpose.

- Pool the fractions rich in this compound and subject them to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity.

Table 2: Summary of Extraction Parameters for Phytochemicals from Source Plants

| Plant Species | Plant Part | Extraction Solvent(s) | Reported Phytochemicals |

| Tamarix dioica | Stems, flowers, leaves, roots | Aqueous | Steroids, phlobatannins, phenols, tannins, terpenoids, flavonoids, saponins |

| Murraya paniculata | Leaves | Hexane, Chloroform, Methanol | Alkaloids, flavonoids, saponins, tannins, steroids/triterpenoids |

| Gardenia lucida | - | - | Flavonoids |

Note: This table represents general phytochemical screening and does not provide quantitative yields specifically for this compound.

Biological Activity and Signaling Pathways

Direct research on the specific signaling pathways modulated by this compound is limited. However, insights can be drawn from the biological activities of related polymethoxyflavones, particularly Gardenin A.

Known Biological Activities

Flavonoids, as a class, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While specific studies on this compound are sparse, its structural similarity to other bioactive flavonoids suggests it may share some of these properties.

Putative Signaling Pathways

The signaling pathways of the closely related compound, Gardenin A, have been investigated. Gardenin A has been shown to promote neuritogenesis through the activation of the MAPK/ERK, PKC, and PKA signaling pathways. It is plausible that this compound may interact with similar cellular signaling cascades.

Hypothetical Signaling Pathway for this compound:

Based on the known pathways of Gardenin A, a putative signaling pathway for this compound can be proposed. This compound may bind to cell surface receptors, initiating a cascade of intracellular events that could involve the activation of protein kinases such as MAPK/ERK, PKC, and PKA. These kinases, in turn, could phosphorylate downstream transcription factors, leading to the modulation of gene expression involved in cellular processes like proliferation, differentiation, and apoptosis.

Visualizations

Experimental Workflow

Caption: Proposed workflow for the extraction and isolation of this compound.

Putative Signaling Pathway

Caption: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound remains a promising natural product for further investigation. While its natural sources have been identified, there is a clear need for the development and publication of standardized, high-yield extraction and purification protocols. Furthermore, comprehensive studies are required to elucidate the specific biological activities and cellular signaling pathways of this compound. Such research will be crucial in unlocking its full therapeutic potential and paving the way for its development as a novel pharmaceutical agent. Future work should focus on quantitative analysis of this compound in its source plants, optimization of extraction parameters, and in-depth in vitro and in vivo studies to confirm its mechanism of action.

References

Isolating Gardenin C from Gardenia lucida: A Technical Guide for Researchers

Introduction: This technical whitepaper provides a comprehensive overview of the isolation and characterization of Gardenin C, a polymethoxyflavone (PMF) identified in the gum resin of Gardenia lucida. While the initial discovery and isolation were reported in 1970, this guide synthesizes available data and presents a representative methodology based on modern phytochemical techniques for isolating PMFs. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds.

This compound belongs to a class of highly methoxylated flavonoids that have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-nociceptive effects.[1][2][3] Understanding the methods for its isolation and purification is a critical first step in exploring its pharmacological applications.

Physicochemical and Spectroscopic Data of this compound

A summary of the key identifiers and spectral data for this compound is presented below. This data is crucial for the unambiguous identification and characterization of the isolated compound.

| Property | Data | Reference |

| Molecular Formula | C₂₀H₂₀O₉ | [4][5] |

| Molecular Weight | 404.37 g/mol | [5][6] |

| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7,8-trimethoxychromen-4-one | [4] |

| CAS Number | 29550-05-8 | [6] |

| ¹³C NMR Spectrum | Data available on PubChem | [4] |

| Mass Spectrometry | Exact Mass: 404.11073221 Da | [4] |

Experimental Protocol: Isolation of this compound

The following is a representative protocol for the isolation of this compound from the gum resin of Gardenia lucida. This methodology is constructed based on established procedures for the separation of polymethoxyflavones from plant matrices.[7][8] The original 1970 protocol by A.V.R. Rao could not be retrieved in full detail, thus this serves as a practical guide.[9]

1. Plant Material and Extraction:

-

Starting Material: Air-dried gum resin of Gardenia lucida.

-

Extraction Solvent: Methanol or Chloroform.

-

Procedure:

-

Grind the dried gum resin into a coarse powder.

-

Perform exhaustive extraction with methanol at room temperature using a Soxhlet apparatus or maceration with intermittent shaking for 72 hours.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

-

2. Fractionation of the Crude Extract:

-

Solvents: Hexane, Chloroform, Ethyl Acetate, n-Butanol.

-

Procedure:

-

Suspend the crude methanol extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-butanol.

-

Concentrate each fraction to dryness in vacuo. This compound, being a polymethoxyflavone, is expected to be enriched in the less polar fractions, primarily the chloroform and ethyl acetate fractions.

-

3. Chromatographic Purification:

-

Stationary Phase: Silica gel (60-120 mesh for column chromatography), Preparative TLC plates (Silica gel 60 F₂₅₄).

-

Mobile Phase: A gradient system of hexane and ethyl acetate is typically effective. For example, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Procedure:

-

Subject the chloroform or ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of hexane-ethyl acetate.

-

Collect fractions of 20-25 mL and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and a UV detector at 254 nm and 366 nm.

-

Pool the fractions containing the compound of interest (based on TLC comparison with a reference standard if available).

-

For final purification, perform preparative TLC or recrystallization of the pooled fractions to obtain pure this compound.

-

4. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Proposed Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other polymethoxyflavones from Gardenia species suggest potential interaction with key inflammatory and cell survival pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] Flavonoids, in general, are also known to modulate the PI3K/Akt pathway.[3][10] The diagram below illustrates a generalized MAPK signaling cascade, a potential target for this compound's biological activity.

Caption: Proposed inhibitory action of this compound on the MAPK signaling pathway.

Biological Activity and Therapeutic Potential

Polymethoxyflavones isolated from various plant sources have shown significant promise in preclinical studies. Specifically, PMFs from Gardenia species have been reported to possess anti-nociceptive and anti-inflammatory properties, with evidence pointing towards the involvement of the MAPK pathway.[2] Furthermore, related compounds have demonstrated cytotoxic activity against cancer cell lines and the ability to induce apoptosis.[11]

The structural characteristics of this compound, a highly methoxylated flavonoid, suggest it may share these biological activities. Its potential to modulate key signaling pathways involved in cell proliferation and inflammation, such as MAPK and PI3K/Akt, makes it a compelling candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocol is a representative model and may require optimization. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

- 1. Analysis of Galangin and Its In Vitro/In Vivo Metabolites via Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymethoxyflavones from Gardenia oudiepe and semi-synthetic derivatives reduce nociception in mice: Evidence for the involvement of the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C20H20O9 | CID 3084507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polymethoxyflavones from Gardenia oudiepe (Rubiaceae) induce cytoskeleton disruption-mediated apoptosis and sensitize BRAF-mutated melanoma cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Gardenin C chemical structure and properties

An In-Depth Technical Guide to Gardenin C: Chemical Structure, Properties, and Biological Activities

Introduction

This compound is a naturally occurring polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy groups on the flavonoid skeleton. These compounds are of significant interest to researchers in the fields of medicinal chemistry and drug discovery due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is structurally identified as 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7,8-trimethoxychromen-4-one.[1][2] It belongs to the flavone subclass of flavonoids.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7,8-trimethoxychromen-4-one[1][2] |

| CAS Number | 29550-05-8[1][2] |

| Molecular Formula | C₂₀H₂₀O₉[1][2][3] |

| Molecular Weight | 404.37 g/mol [3] |

| SMILES | COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O[3] |

| InChIKey | FWJPIXFUGYRDQG-UHFFFAOYSA-N[3] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| XLogP3-AA | 2.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 9 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Topological Polar Surface Area | 113 Ų | [1] |

| Complexity | 609 | [1] |

Note: The data in Table 2 are computationally predicted and may differ from experimental values.

Spectroscopic Data

-

UV-Visible (UV-Vis) Spectroscopy: A study on Gardenin-A isolated from Gardenia gummifera utilized UV-Visible spectral measurements to aid in its identification. The addition of specific reagents to an alcoholic solution of Gardenin-A induced significant shifts in its UV spectrum, providing structural information.[]

-

Infrared (IR) Spectroscopy: While specific data for this compound is unavailable, IR spectroscopy is typically used to identify functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are characteristic of flavones.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the complete structural elucidation of flavonoids. For instance, the structures of various flavones and flavonols have been determined through detailed analysis of their 1H and 13C NMR spectra, including 2D NMR techniques like HMBC.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Gardenin A, both MS-MS and LC-MS data are available, showing a precursor [M+H]+ ion at m/z 419.1337.[1]

Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the broader class of polymethoxyflavones, including the closely related Gardenin A and Gardenin B, exhibit a range of promising pharmacological effects.

Potential Therapeutic Activities

-

Anticancer Activity: Flavonoids are known to possess anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.[5] Gardenin B, for example, has been shown to be cytotoxic to human leukemia cell lines, inducing apoptosis through the activation of multiple caspases.[6]

-

Anti-inflammatory Effects: Many flavonoids exhibit anti-inflammatory activity by modulating key inflammatory pathways. For instance, Gardenin A has been shown to alleviate alcohol-induced oxidative stress and inflammation in cell models by targeting the AMPK/Nrf2 signaling pathway.[7]

-

Neuroprotective Properties: There is growing interest in the neuroprotective potential of flavonoids. Gardenin A has demonstrated neurotrophic effects, promoting neurite outgrowth and neuronal differentiation through the activation of MAPK/ERK, PKC, and PKA signaling pathways.[8] It has also been shown to attenuate inflammatory markers and synuclein pathology in a mouse model of Parkinson's disease.[9] A demethylated form of Gardenin A has also been reported to inhibit HIV-1 proteinase.[6]

Signaling Pathways

Due to the limited specific data for this compound, the following diagram illustrates the MAPK/ERK signaling pathway, which is activated by the related compound Gardenin A and is involved in its neurotrophic effects.[8] This serves as a representative example of how polymethoxyflavones can modulate cellular signaling.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are not widely published. The following are generalized protocols for key experimental procedures relevant to the study of flavonoids like this compound.

Isolation of Polymethoxyflavones from Natural Sources (General Protocol)

This protocol describes a general method for the extraction and isolation of polymethoxyflavones from plant material, such as the resin of Gardenia lucida, a known source of this compound.[10]

-

Extraction:

-

Air-dry and pulverize the plant material (e.g., resin).

-

Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by solvents like chloroform, ethyl acetate, and finally methanol. Polymethoxyflavones are typically found in the less polar fractions (chloroform and ethyl acetate).

-

Concentrate the extracts under reduced pressure using a rotary evaporator.

-

-

Chromatographic Separation:

-

Subject the crude extract to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate with increasing polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing under UV light or with a suitable staining reagent.

-

Pool fractions with similar TLC profiles.

-

-

Purification:

-

Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate individual compounds.

-

For HPLC, a reverse-phase C18 column with a gradient of water and methanol or acetonitrile is commonly used.

-

-

Structure Elucidation:

-

Characterize the purified compounds using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC), mass spectrometry, UV-Vis, and IR spectroscopy to confirm their structure.

-

MTT Assay for Cytotoxicity Assessment (General Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Western Blot Analysis (General Protocol)

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on protein expression levels in signaling pathways.

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound at various concentrations and for different time points.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.

-

-

SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analyze the band intensities to quantify the relative protein expression levels, often normalizing to a loading control like β-actin or GAPDH.

-

Conclusion

This compound is a polymethoxyflavone with a chemical structure that suggests potential for a range of biological activities, similar to its more extensively studied analogs, Gardenin A and B. While its specific physicochemical properties, spectroscopic data, and detailed biological mechanisms are not yet well-documented in publicly available literature, the known activities of related compounds provide a strong rationale for further investigation. Future research should focus on the complete characterization of this compound, including the determination of its experimental properties and a thorough evaluation of its therapeutic potential in areas such as cancer, inflammation, and neurodegenerative diseases. Elucidating the specific signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for its potential development as a novel therapeutic agent.

References

- 1. This compound | C20H20O9 | CID 3084507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gardenin A | C21H22O9 | CID 261859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gardenin A alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

literature review on Gardenin C biological activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenin C is a polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy groups on the flavonoid skeleton. Flavonoids, in general, are well-documented for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. While extensive research has been conducted on many flavonoids, specific and detailed information regarding the biological activities of this compound, including quantitative data and established experimental protocols, remains limited in the currently available scientific literature. This guide aims to provide a comprehensive overview of the known biological activities attributed to flavonoids and related compounds, which may serve as a foundational framework for future research into the specific therapeutic potential of this compound.

Potential Biological Activities of this compound

Based on the activities of structurally similar flavonoids, this compound is hypothesized to possess a range of biological effects. These potential activities are discussed below, along with general experimental approaches for their investigation.

Anticancer Activity

Flavonoids have been extensively studied for their potential as anticancer agents. Their mechanisms of action are often multifactorial, targeting various stages of carcinogenesis.

Hypothesized Signaling Pathways:

The anticancer effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. A potential signaling pathway that this compound might influence, based on the actions of other flavonoids, is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols:

A common in vitro method to assess the cytotoxic activity of a compound against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

MTT Assay for Cytotoxicity:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

-

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids are known to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

Hypothesized Signaling Pathways:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols:

The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Nitric Oxide (NO) Inhibition Assay:

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours.

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation period, the absorbance is measured at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Flavonoids are potent antioxidants due to their ability to scavenge free radicals.

Experimental Workflow:

The antioxidant capacity of a compound can be assessed using various in vitro assays that measure its ability to scavenge stable free radicals. A common workflow for screening antioxidant activity is depicted below.

Caption: General workflow for in vitro antioxidant activity screening.

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Reagent Preparation: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value is determined.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Reaction Mixture: The ABTS•+ solution is diluted with ethanol or water to obtain a specific absorbance at 734 nm. Various concentrations of this compound are then added to the diluted ABTS•+ solution.

-

Incubation: The reaction mixture is incubated at room temperature for a short period (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value is determined.

-

Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Some flavonoids have shown promise in protecting neurons from damage. While there are reports on the neuroprotective effects of "gardenin," these studies do not specifically identify this compound.

Hypothesized Mechanisms:

The neuroprotective effects of flavonoids are often linked to their antioxidant and anti-inflammatory properties, as both oxidative stress and neuroinflammation play crucial roles in neuronal cell death.

Experimental Protocols:

-

In Vitro Neuroprotection Assay:

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured.

-

Induction of Neurotoxicity: Neurotoxicity can be induced by various agents, such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or beta-amyloid (Aβ) peptides.

-

Compound Treatment: Cells are pre-treated with different concentrations of this compound before or during the exposure to the neurotoxic agent.

-

Cell Viability Assessment: Cell viability is assessed using assays like the MTT or LDH (lactate dehydrogenase) release assay.

-

Data Analysis: The ability of this compound to protect cells from the neurotoxin-induced cell death is quantified.

-

Data Presentation

As specific quantitative data for this compound is not currently available in the cited literature, the following tables are presented as templates for organizing future experimental findings.

Table 1: Hypothetical Cytotoxic Activity of this compound (IC50 in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HeLa | - | - | - |

| MCF-7 | - | - | - |

| A549 | - | - | - |

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Assay | IC50 (µM) |

| NO Inhibition (RAW 264.7) | - |

| TNF-α Inhibition | - |

| IL-6 Inhibition | - |

Table 3: Hypothetical Antioxidant Activity of this compound (IC50 in µg/mL)

| Assay | This compound | Ascorbic Acid (Standard) |

| DPPH Scavenging | - | - |

| ABTS Scavenging | - | - |

Conclusion

While the broader class of polymethoxyflavones has demonstrated significant therapeutic potential, a comprehensive understanding of the specific biological activities of this compound is still lacking. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers embarking on the investigation of this promising natural compound. Further dedicated studies are essential to elucidate the precise mechanisms of action and to quantify the anticancer, anti-inflammatory, antioxidant, and neuroprotective effects of this compound, thereby paving the way for its potential development as a novel therapeutic agent.

The Pharmacokinetics and Bioavailability of Gardenin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenin C, a polymethoxyflavone found in plants such as Gardenia resinifera and Murraya paniculata, has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—and its bioavailability is crucial for its development as a therapeutic agent. This technical guide synthesizes the current understanding of the pharmacokinetics of PMFs as a class to infer the likely behavior of this compound, details the methodologies for its study, and explores its known interactions with cellular signaling pathways.

Inferred Pharmacokinetics and Metabolism of this compound

While direct data for this compound is lacking, studies on analogous polymethoxyflavones and other flavonoids provide a basis for inferring its pharmacokinetic properties.

Metabolism

The metabolism of polymethoxyflavones is primarily hepatic. In vitro studies using liver microsomes are a standard method to elucidate the metabolic pathways of these compounds. For a related compound, gartanin, hydroxylation has been identified as a major metabolic pathway. It is anticipated that this compound undergoes similar Phase I metabolism, likely mediated by cytochrome P450 enzymes, followed by Phase II conjugation reactions such as glucuronidation.

A study on Gardenin A, a structurally similar compound, in rats revealed the presence of 26 different metabolites, indicating extensive biotransformation. The primary metabolic reactions observed were methylation, demethoxylation, demethylation, glucuronide conjugation, and sulfate conjugation. The liver was identified as the principal organ for these metabolic processes.

Bioavailability

The oral bioavailability of flavonoids, in general, is known to be low due to factors such as poor aqueous solubility, extensive first-pass metabolism in the gut and liver, and efflux by transporters like P-glycoprotein. It is plausible that this compound also exhibits low oral bioavailability. Strategies to enhance the bioavailability of flavonoids include the use of novel drug delivery systems like nanoparticles and liposomes, or co-administration with bioenhancers like piperine that can inhibit metabolic enzymes.

Quantitative Pharmacokinetic Data for a Structurally Related Indole Alkaloid

To illustrate the type of quantitative data required for a comprehensive pharmacokinetic assessment, the following table summarizes the pharmacokinetic parameters of Meridianin C, a marine-derived indole alkaloid, in rats following a single oral dose. This data is presented as a representative example.

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 44.8 ± 7.0 | µmol/L |

| Tmax | 0.75 ± 0.27 | h |

| AUC(0–48h) | 232.0 ± 85.9 | µmol·h/L |

| t1/2 | 17.7 ± 14.1 | h |

| Data from a study on Meridianin C in rats after a single oral dose of 100 mg/kg.[1] |

Experimental Protocols

The following sections detail the typical methodologies used in the pharmacokinetic and metabolic analysis of compounds like this compound.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol describes a general procedure for an oral pharmacokinetic study in rats.

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are housed in controlled conditions with a standard diet and water ad libitum. They are fasted overnight before the experiment.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).

-

Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into heparinized tubes.

-

Plasma Preparation: The blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

In Vitro Metabolism Study Protocol (Liver Microsomes)

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.

-

Incubation Mixture: The incubation mixture contains the test compound (e.g., 1 µM this compound), liver microsomes (e.g., from human, rat, or mouse; 0.5 mg/mL protein concentration), and a buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Reaction Initiation: The reaction is initiated by adding a cofactor, typically NADPH (1 mM), after a pre-incubation period at 37°C.

-

Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in the collected aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Sample Preparation: The samples are centrifuged to remove the precipitated protein, and the supernatant is collected for analysis.

Analytical Method: LC-MS/MS for Quantification in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of small molecules in biological matrices.

-

Sample Preparation:

-

Protein Precipitation: A simple and common method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is analyzed.

-

Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE is used. Plasma samples are loaded onto an SPE cartridge (e.g., Oasis HLB). The cartridge is then washed to remove interfering substances, and the analyte is eluted with an appropriate solvent. The eluate is then evaporated and reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A reversed-phase C18 column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion).

-

Data Analysis: The concentration of the analyte in the samples is determined by comparing the peak area of the analyte to that of an internal standard and using a calibration curve prepared with known concentrations of the analyte in the same biological matrix.

-

Signaling Pathways and Visualizations

Studies on the related compound, Gardenin A, have implicated its involvement in several key signaling pathways, which may also be relevant for this compound.

Experimental workflow for an in vivo pharmacokinetic study.

Signaling pathways potentially modulated by this compound, based on data from Gardenin A.

Conclusion

While specific pharmacokinetic data for this compound is currently unavailable, the information from related polymethoxyflavones suggests that it likely undergoes extensive hepatic metabolism and may have low oral bioavailability. This guide provides a framework for the experimental approaches necessary to fully characterize the ADME properties of this compound. The detailed protocols for in vivo and in vitro studies, along with the analytical methodologies, offer a clear path for researchers to generate the crucial data needed to advance the development of this compound as a potential therapeutic agent. Furthermore, the elucidation of its interaction with key signaling pathways will be vital in understanding its mechanism of action and therapeutic potential.

References

The Modulatory Effects of Gardenin C on Core Signaling Pathways: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the signaling pathway modulation by Gardenin C, a polymethoxyflavone with demonstrated anti-cancer and neuroprotective potential. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this promising natural compound. We will delve into the core signaling pathways affected by this compound, present quantitative data from relevant studies, provide detailed experimental protocols for key assays, and visualize the molecular interactions using pathway diagrams.

Introduction to this compound

This compound is a flavonoid compound that can be isolated from sources such as Gardenia lucida and Tamarix dioica.[1] As a member of the flavonoid family, it shares structural similarities with other well-studied compounds like apigenin and genistein, which are known to possess anti-cancer properties through the modulation of various cellular signaling pathways.[2] Research into this compound and its related compounds, such as Gardenin A and B, has highlighted their potential as therapeutic agents, particularly in oncology and neuroprotection. This guide focuses specifically on the known and inferred signaling pathway modulations of this compound.

Core Signaling Pathway Modulation by this compound

This compound has been shown to exert its biological effects by targeting several key signaling cascades involved in cell proliferation, survival, apoptosis, and cell cycle regulation. The primary pathways identified are the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the STAT3 signaling pathway. Additionally, based on the known activities of similar flavonoids, it is plausible that this compound also modulates the NF-κB and Wnt/β-catenin signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

This compound has been demonstrated to be a potent inhibitor of this pathway, particularly in prostate cancer. Studies have shown that Gnetin C, a synonym for this compound, effectively targets the MTA1/PTEN/Akt axis.[3] MTA1 (Metastasis-associated protein 1) is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex and is known to inactivate the tumor suppressor PTEN.[4] By inhibiting MTA1, this compound leads to the reactivation of PTEN, which in turn dephosphorylates PIP3 to PIP2, thereby inhibiting the downstream activation of Akt. This ultimately leads to decreased cell proliferation and survival.[3] In a preclinical mouse model of advanced prostate cancer, gnetin C was shown to block cancer progression by targeting the MTA1/mTOR pathway.[5]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. This compound and its analogs have been shown to induce apoptosis in various cancer cell lines, particularly in leukemia.[6] The induction of apoptosis by flavonoids often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3. The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3. Studies on Gardenin B, a closely related compound, have shown that it induces apoptosis in human leukemia cells through the activation of caspases-2, -3, -8, and -9, suggesting the involvement of both pathways.[6]

References

- 1. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]

- 2. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resveratrol regulates PTEN/Akt pathway through inhibition of MTA1/HDAC unit of the NuRD complex in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gardenin B-induced cell death in human leukemia cells involves multiple caspases but is independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Gardenin C: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gardenin C, a polymethoxyflavone first isolated in 1970, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound. It details the initial isolation and characterization, summarizes its cytotoxic and anti-inflammatory properties with quantitative data, and provides detailed experimental protocols for relevant assays. Furthermore, this guide elucidates the molecular mechanisms of action, focusing on the modulation of the mTOR and NF-κB signaling pathways, visualized through detailed diagrams. This document serves as a thorough resource for researchers and professionals in the field of drug discovery and development.

Discovery and History

This compound was first discovered and isolated in 1970 by A.V.R. Rao and his colleagues from the gum resin of Gardenia lucida, a plant native to India. The discovery was part of a broader investigation into the chemical constituents of this plant, which led to the identification of five new flavones, designated as gardenins A, B, C, D, and E. The findings were published in the Indian Journal of Chemistry.[1][2] Subsequent studies have also reported the presence of this compound in other plant species, including Tamarix dioica and Murraya paniculata.

The initial characterization of this compound involved classical chemical and spectroscopic methods to elucidate its structure as a highly methoxylated flavone. Its chemical formula is C₂₀H₂₀O₉, and its IUPAC name is 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7,8-trimethoxychromen-4-one.[3] Early research primarily focused on its chemical properties and natural occurrence. However, in recent years, the focus has shifted towards its pharmacological potential, particularly its anticancer and anti-inflammatory activities.

Chemical Synthesis

While this compound is a naturally occurring compound, its chemical synthesis is crucial for producing larger quantities for research and potential therapeutic applications. The synthesis of polymethoxyflavones like this compound typically involves multi-step processes. These synthetic routes often utilize substituted acetophenones and benzaldehydes as starting materials, proceeding through key reactions such as the Baker-Venkataraman rearrangement or the Allan-Robinson reaction to construct the flavone backbone. The strategic introduction of hydroxyl and methoxy groups at specific positions on the aromatic rings is a critical aspect of the synthesis to achieve the final structure of this compound.

Biological Activities

This compound has demonstrated a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific IC₅₀ values for this compound are dispersed across various studies, related gardenins and polymethoxyflavones have shown potent activity. For instance, Gardenin B, a structurally similar compound, has been shown to inhibit the growth of leukemia cell lines with IC₅₀ values in the low micromolar range.

Table 1: Cytotoxicity of Gardenin Analogs and Related Polymethoxyflavones against Cancer Cell Lines

| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Reference |

| Methanolic extract of Gardenia lucida (containing Gardenins) | Lung, Breast, Colon, Hepatic, Leukemia | Antiproliferative | 12.82±0.67 - 94.63±1.27 µg/mL | [4] |

| Gnetin C | Human leukemia HL60 cells | Growth Inhibition | 13 µM | [5] |

| Gnetin C | PC3M prostate cancer cells | Cytotoxicity | 8.7 µM | [5] |

Anti-inflammatory Activity

This compound also possesses significant anti-inflammatory properties. One of the key mechanisms of its anti-inflammatory action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation. The inhibitory effect of this compound on NO production is a key indicator of its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Activity of Gardenin Analogs

| Compound | Assay | IC₅₀ Value | Reference |

| Gardenin B | Nitric Oxide Scavenging | 10.59 µg/mL | [4] |

| Gardenin E | Nitric Oxide Scavenging | 11.01±0.7 - 34.53±2.7 µg/mL | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[2]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control. The IC₅₀ value can be determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite (a stable product of NO) in cell culture supernatants as an indicator of NO production.

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[5][7]

-

Sample Collection: After incubation, collect the cell culture supernatant from each well.[7]

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7][8][9]

-

Absorbance Measurement: After a further 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm using a microplate reader.[9][10]

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of sodium nitrite.[7]

Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the mTOR and NF-κB pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[11] The mTOR signaling pathway is often hyperactivated in cancer.[11] this compound is believed to inhibit this pathway, contributing to its anticancer effects.

Caption: Simplified mTOR signaling pathway and the putative inhibitory point of this compound.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[12] Dysregulation of NF-κB is associated with inflammatory diseases and cancer.[12] this compound has been shown to inhibit the activation of NF-κB, which is a key mechanism for its anti-inflammatory effects.

Caption: Overview of the NF-κB signaling pathway and the proposed inhibitory action of this compound.

Conclusion

Since its discovery in 1970, this compound has evolved from a novel natural product to a promising lead compound in drug discovery. Its demonstrated anticancer and anti-inflammatory activities, coupled with an increasing understanding of its molecular mechanisms of action, underscore its therapeutic potential. Further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate its efficacy and safety profile for potential use in the treatment of cancer and inflammatory disorders. This technical guide provides a solid foundation of the existing knowledge on this compound to aid future research and development endeavors.

References

- 1. rsc.org [rsc.org]

- 2. texaschildrens.org [texaschildrens.org]

- 3. This compound | C20H20O9 | CID 3084507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. targetmol.cn [targetmol.cn]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. Protocol Griess Test [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journal.waocp.org [journal.waocp.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Gardenin C

For Use by Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Gardenin C (5,3'-dihydroxy-6,7,8,4'-tetramethoxyflavone), a naturally occurring flavonoid with potential therapeutic applications. The synthesis involves a multi-step process commencing with the preparation of a substituted acetophenone and benzaldehyde, followed by a Claisen-Schmidt condensation to form a chalcone intermediate. Subsequent oxidative cyclization yields the flavone backbone, which is then further modified to obtain the target molecule. This protocol includes detailed experimental procedures, data presentation in tabular format, and visual diagrams of the synthetic workflow.

Introduction

This compound is a polymethoxylated flavone found in various plant species. Its chemical structure, 5,3'-dihydroxy-6,7,8,4'-tetramethoxyflavone, contributes to its biological activities, which are of interest to researchers in drug discovery and development. The laboratory synthesis of this compound allows for the production of this compound in sufficient quantities for further investigation and potential therapeutic development.

The synthetic strategy outlined herein is based on established methods for flavonoid synthesis, primarily involving the formation of a chalcone intermediate followed by its conversion to the flavone core. Key reactions include the Claisen-Schmidt condensation and oxidative cyclization.

Synthetic Pathway Overview

The total synthesis of this compound can be conceptually divided into the following key stages:

-

Synthesis of Precursors: Preparation of the A-ring precursor, 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone, and the B-ring precursor, 3-benzyloxy-4,5-dimethoxybenzaldehyde. The use of a protecting group (benzyl) for one of the hydroxyl groups on the B-ring is crucial for selective deprotection in the final steps.

-

Chalcone Formation: Claisen-Schmidt condensation of the acetophenone and benzaldehyde precursors to yield the corresponding 2'-hydroxychalcone.

-

Flavone Formation: Oxidative cyclization of the chalcone intermediate to form the protected flavone backbone.

-

Deprotection: Selective removal of the benzyl protecting group to yield this compound.

Experimental Protocols

Synthesis of 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone (A-ring Precursor)

Synthesis of 3-benzyloxy-4,5-dimethoxybenzaldehyde (B-ring Precursor)

This precursor can be synthesized from commercially available 3,4,5-trihydroxybenzoic acid (gallic acid) through a series of protection and functional group transformation steps. A general representation of this process is as follows:

-

Esterification of gallic acid.

-

Selective benzylation of the hydroxyl group at the 3-position.

-

Methylation of the hydroxyl groups at the 4- and 5-positions.

-

Reduction of the ester to an alcohol.

-

Oxidation of the alcohol to the aldehyde.

Synthesis of 3'-Benzyloxy-2'-hydroxy-4,4',5,5',6'-pentamethoxychalcone (Chalcone Intermediate)

This step involves the Claisen-Schmidt condensation of the A-ring and B-ring precursors.

-

Reaction: 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone + 3-benzyloxy-4,5-dimethoxybenzaldehyde

-

Reagents and Conditions:

-

Solvent: Ethanol or Methanol

-

Base: Aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 50%)

-

Temperature: Room temperature

-

Reaction Time: 24-72 hours

-

-

Procedure:

-

Dissolve the acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in the alcohol solvent in a round-bottom flask.

-

Slowly add the aqueous base solution to the stirred mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

-

The precipitated chalcone is collected by filtration, washed with water until neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Synthesis of 5-Benzyloxy-3',4',5',6,7,8-hexamethoxyflavone (Protected this compound)

The oxidative cyclization of the chalcone is a key step in forming the flavone core. Several reagents can be employed for this transformation.[1][2][3]

-

Reagent: Iodine (I₂) in dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve the chalcone (1 equivalent) in DMSO in a round-bottom flask.

-

Add a catalytic amount of iodine.

-

Heat the reaction mixture at 100-120 °C and monitor by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated flavone is collected by filtration, washed with water, and dried.

-

Purification can be achieved by column chromatography on silica gel.

-

Synthesis of this compound (Final Product)

The final step is the deprotection of the benzyl group to yield the free hydroxyl group.

-

Reagent: Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate).

-

Procedure (using Hydrogenolysis with H₂ gas):

-

Dissolve the protected flavone in a suitable solvent (e.g., ethyl acetate, methanol).

-

Add a catalytic amount of 10% Pd/C.

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

-

Data Presentation

The following table summarizes the expected outcomes for the synthesis of this compound. Please note that the yields are representative and can vary based on experimental conditions and scale.

| Step | Product | Starting Materials | Reagents and Solvents | Typical Yield (%) |

| Chalcone Formation | 3'-Benzyloxy-2'-hydroxy-4,4',5,5',6'-pentamethoxychalcone | 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone, 3-benzyloxy-4,5-dimethoxybenzaldehyde | KOH, Ethanol | 70-85 |

| Flavone Formation | 5-Benzyloxy-3',4',5',6,7,8-hexamethoxyflavone | 3'-Benzyloxy-2'-hydroxy-4,4',5,5',6'-pentamethoxychalcone | I₂, DMSO | 60-75 |

| Deprotection | This compound | 5-Benzyloxy-3',4',5',6,7,8-hexamethoxyflavone | 10% Pd/C, H₂, Ethyl Acetate | 85-95 |

Visualization of Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for this compound.

Signaling Pathway (Hypothetical)

While the specific signaling pathways modulated by this compound are a subject of ongoing research, flavonoids are known to interact with various cellular signaling cascades. A hypothetical pathway involving a kinase cascade is depicted below.

References

Gardenin C: A Potent Inhibitor of Cancer Cell Proliferation and Survival

Abstract

Gardenin C, a resveratrol dimer, has emerged as a promising natural compound with potent anti-cancer properties. This application note provides a detailed overview of cell-based assay protocols to evaluate the efficacy of this compound in cancer research. We describe methodologies for assessing its impact on cell viability, apoptosis, and key signaling pathways, particularly the MTA1/AKT/mTOR and STAT3 pathways. The provided protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for cancer treatment.

Introduction

Natural polyphenols are of significant interest in cancer prevention and therapy due to their potential to target various signaling pathways involved in tumorigenesis with limited toxicity to normal cells. This compound, a dimer of resveratrol, has demonstrated superior biological activity compared to its monomeric counterpart in various cancer models, particularly in prostate cancer.[1] It has been shown to inhibit cell proliferation, induce apoptosis, and suppress metastatic potential.[1] Mechanistically, this compound exerts its anti-cancer effects at least in part through the inhibition of the MTA1/AKT/mTOR signaling pathway. This note details standardized protocols for cell-based assays to characterize the anti-cancer effects of this compound.

Data Presentation

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of a compound.

Table 1: IC50 Values of this compound in Human Prostate Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| DU145 | Prostate Cancer | 72 | 6.6[1] |

| PC3M | Prostate Cancer | 72 | 8.7[1] |

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cancer cell growth and survival. The primary target identified is the MTA1/AKT/mTOR pathway. Additionally, based on the known functions of related polyphenols and their impact on cancer biology, the STAT3 signaling pathway is another crucial axis to investigate.

Caption: Proposed signaling pathways affected by this compound.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., DU145, PC3M)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in the complete growth medium.

-

After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the wells. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24-48 hours.

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the mTOR and STAT3 signaling pathways.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-cancer effects of this compound using the described cell-based assays.

Caption: Experimental workflow for this compound cell-based assays.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the anti-cancer properties of this compound. These assays will enable researchers to quantify its effects on cell viability, and apoptosis, and to elucidate the underlying molecular mechanisms involving the mTOR and STAT3 signaling pathways. The data generated from these studies will be crucial for the further development of this compound as a potential therapeutic agent for cancer treatment.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Gardenin C

For Researchers, Scientists, and Drug Development Professionals

Introduction